molecular formula C9H21FN2 B2812841 5-Fluorononane-1,9-diamine CAS No. 2247105-71-9

5-Fluorononane-1,9-diamine

Cat. No.: B2812841
CAS No.: 2247105-71-9
M. Wt: 176.279
InChI Key: NWQNHOGYBBCILB-UHFFFAOYSA-N
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Description

5-Fluorononane-1,9-diamine: is a fluorine-containing diamine compound. It is characterized by the presence of a fluorine atom attached to the fifth carbon of a nonane chain, with amine groups at both ends of the chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorononane-1,9-diamine typically involves the functionalization of a nonane chain with fluorine and amine groups. One common method includes the reaction of a fluorinated nonane derivative with ammonia or an amine source under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired compound from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions: 5-Fluorononane-1,9-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-Fluorononane-1,9-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Fluorononane-1,9-diamine involves its interaction with molecular targets through its amine and fluorine functional groups. These interactions can influence various biochemical pathways and processes, depending on the specific application. For example, in polymer synthesis, the compound’s amine groups can react with other monomers to form stable polymeric structures .

Comparison with Similar Compounds

Uniqueness: 5-Fluorononane-1,9-diamine is unique due to its specific combination of fluorine and amine groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of high-performance polymers and materials .

Properties

IUPAC Name

5-fluorononane-1,9-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21FN2/c10-9(5-1-3-7-11)6-2-4-8-12/h9H,1-8,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQNHOGYBBCILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(CCCCN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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